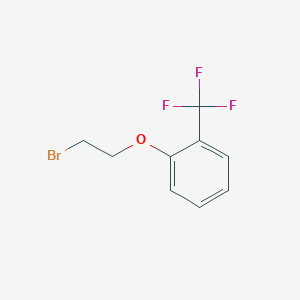

1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene

Description

Contextual Significance in Contemporary Organic Synthesis

Functionalized aryl ethers are a cornerstone in modern organic chemistry, particularly in the synthesis of pharmacologically important molecules and secondary metabolites. google.com The construction of the aryl ether bond is a critical transformation, with established methods such as the Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination being pivotal in coupling aryl halides with alcohols. google.comunion.eduorganic-chemistry.org The presence of halogenated substituents on these structures further enhances their utility, providing reactive handles for subsequent chemical modifications. These halogenated aryl compounds are crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials, where they can be used to introduce specific functional groups or build more complex molecular architectures. chemimpex.comchemimpex.com

Importance of Specific Structural Motifs: Bromoethoxy and Trifluoromethyl

The chemical character of 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene is largely defined by its two key functional groups: the bromoethoxy chain and the trifluoromethyl group.

The bromoethoxy motif serves as a versatile synthetic tool. The ether linkage is a common and stable feature in many biologically active molecules. google.com The terminal bromine atom on the ethoxy chain is a reactive site, functioning as a good leaving group in nucleophilic substitution reactions. This allows the entire 2-(trifluoromethyl)phenoxyethyl moiety to be readily attached to other molecules. Furthermore, the alkyl bromide can act as a radical acceptor, opening avenues for various carbon-carbon and carbon-heteroatom bond-forming reactions. organic-chemistry.org

The trifluoromethyl group (-CF3) is a highly sought-after substituent in medicinal chemistry and materials science. chemistryviews.orgbohrium.com Its strong electron-withdrawing nature and high electronegativity can significantly alter the physicochemical properties of a molecule. beilstein-journals.org Introducing a -CF3 group can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate the acidity or basicity of nearby functional groups. chemistryviews.org These modifications can lead to improved binding affinity to biological targets and better pharmacokinetic profiles in drug candidates. chemistryviews.org In materials science, the trifluoromethyl group can impart desirable characteristics such as increased thermal stability and chemical resistance. chemimpex.comchemimpex.com

Research Landscape for the Chemical Compound this compound

The compound this compound is recognized primarily as a specialized building block in organic synthesis. While extensive research into this specific molecule as an end-product is not prominent, its value lies in its utility as a chemical intermediate for constructing more complex molecules.

Physicochemical Properties

Basic physicochemical data for this compound has been identified from chemical supplier catalogs. appchemical.com

| Property | Value |

| CAS Number | 910468-48-3 appchemical.com |

| Molecular Formula | C9H8BrF3O appchemical.com |

| Molecular Weight | 269.06 g/mol |

| MDL Number | MFCD09948150 |

| Physical Form | Solid |

Synthetic Approaches

While specific literature detailing the dedicated synthesis of this compound is scarce, its preparation can be inferred from established, general methods for synthesizing alkyl aryl ethers. researchgate.netorganic-chemistry.org The most logical and common pathway involves the Williamson ether synthesis. This would typically entail the reaction of 2-(trifluoromethyl)phenol (B147641) with a suitable two-carbon electrophile containing a bromine atom, such as 1,2-dibromoethane (B42909). The phenolic proton of 2-(trifluoromethyl)phenol is first removed by a base to form a more nucleophilic phenoxide, which then attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion to form the desired ether linkage.

Research Applications

The research landscape for this compound is that of a versatile, bifunctional reagent available to "early discovery researchers". Its utility stems from the combination of its structural motifs. Researchers can utilize the reactive bromo-functional handle for downstream synthetic transformations, such as nucleophilic substitutions or coupling reactions, to integrate the trifluoromethyl-substituted aromatic ring into a larger target molecule. The presence of the trifluoromethyl group is valuable for projects in drug discovery and materials science, where tuning electronic properties and metabolic stability is crucial. chemimpex.comchemimpex.com Therefore, this compound is best understood as a tool for facilitating the synthesis of novel chemical entities rather than a subject of extensive standalone research.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c10-5-6-14-8-4-2-1-3-7(8)9(11,12)13/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMMPDGPQGYBAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910468-48-3 | |

| Record name | 1-(2-bromoethoxy)-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Halogenated Aryl Ethers

Strategies for Ether Linkage Formation and Bromoalkylation

The synthesis of the target molecule involves the formation of an ether bond and the incorporation of a bromoalkyl chain. This section reviews controlled O-alkylation methods, precursor synthesis via hydrobromination, and regioselective bromination techniques.

The formation of the aryl ether linkage is a cornerstone of synthesizing compounds like 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene. The Williamson ether synthesis is a classical and widely used method for this transformation, involving the reaction of a sodium phenoxide with a suitable alkyl halide. In the context of the target molecule, this would typically involve the reaction of 2-(trifluoromethyl)phenoxide with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909).

The efficiency of the O-alkylation is dependent on several factors, including the nature of the leaving group on the alkylating agent, the solvent, and the base used to deprotonate the phenol (B47542). The reactivity of the haloalkane is a critical factor, with the reaction rate following the trend of R-I > R-Br > R-Cl due to the decreasing polarizability and increasing strength of the carbon-halogen bond. While primary haloalkanes are preferred, secondary and tertiary haloalkanes can lead to competing elimination reactions, especially under strongly basic conditions. For aryl ethers, the standard approach involves an aryl alcohol (ArOH) and an alkyl halide (RX) rather than an aryl halide (ArX) and an alcohol (ROH), because haloaromatics are generally less reactive towards nucleophilic substitution.

Modern variations of this reaction aim to improve yields and selectivity. For instance, copper-catalyzed cross-coupling reactions of aryl halides with aliphatic alcohols provide an alternative route to aryl alkyl ethers. organic-chemistry.org The use of specific ligands, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, can improve the coupling of aryl iodides and bromides with a wide range of alcohols under relatively mild conditions. organic-chemistry.org

| Alkylating Agent | Base | Solvent | Typical Conditions | Ref |

| 1,2-Dibromoethane | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temp to Reflux | nih.gov |

| 1-Bromo-2-iodoethane | Potassium Carbonate (K2CO3) | Acetone / DMF | Reflux | |

| 2-Bromoethanol (activated) | Triethylamine (Et3N) | Dichloromethane (DCM) | Room Temperature | nih.gov |

Table 1: Representative Conditions for O-Alkylation in Aryl Ether Synthesis.

The synthesis of the 2-bromoethoxy side chain can be efficiently achieved through the hydrobromination of a vinyl ether precursor, such as 2-vinyloxy-1-(trifluoromethyl)benzene. The regiochemistry of this addition is critical. To obtain the desired terminal bromide (anti-Markovnikov product), the reaction must proceed via a free-radical mechanism. pwvas.orgchemistrysteps.com

This anti-Markovnikov addition of hydrogen bromide to alkenes is famously initiated by the presence of peroxides (the "peroxide effect"), UV radiation, or other radical initiators like azobisisobutyronitrile (AIBN). pwvas.orgchemistrysteps.comresearchgate.net The mechanism involves the homolytic cleavage of the weak O-O bond in the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. libretexts.org This bromine radical adds to the alkene at the less substituted carbon, forming the more stable carbon radical intermediate, which then abstracts a hydrogen from another HBr molecule to yield the final product and propagate the chain reaction. chemistrysteps.comlibretexts.org It is noteworthy that this radical-mediated, anti-Markovnikov addition is efficient only for HBr; it does not work effectively with HCl or HI. youtube.com Recent studies have also rediscovered that even in the absence of an added initiator, the presence of atmospheric oxygen can be sufficient to promote the anti-Markovnikov pathway unless rigorously excluded. researchgate.net

| Alkene Substrate | Initiator | Solvent | Outcome | Ref |

| 1-Octene | Phosphorus Tribromide / Water | Neat | >80% Anti-Markovnikov | pwvas.org |

| Estragole | AIBN (13 mol%) | Toluene | 98% Yield, Anti-Markovnikov | researchgate.net |

| Asymmetric Alkene | ROOR (Peroxide) | N/A | Anti-Markovnikov Product | chemistrysteps.comlibretexts.org |

| Aliphatic/Aromatic Olefins | None (Air) | Hexane | Scalable Anti-Markovnikov | researchgate.net |

Table 2: Conditions for Anti-Markovnikov Hydrobromination of Alkenes.

Regioselective bromination is a key strategy for introducing bromine atoms at specific positions in an aromatic ring. While the target molecule has bromine on the alkyl chain, the synthesis of related halogenated aryl ethers often relies on the direct bromination of an aromatic precursor. The directing effects of substituents on the aromatic ring play a crucial role in determining the position of bromination. mdpi.com

Activating groups, such as alkoxy substituents (-OR), are ortho-, para-directing. Therefore, the electrophilic aromatic bromination of an aryl ether like 1-ethoxy-2-(trifluoromethyl)benzene would be directed by the ethoxy group. N-Bromosuccinimide (NBS) is a widely used reagent for highly regioselective brominations, often favoring the para position. mdpi.comorganic-chemistry.org In cases where the para position is blocked, bromination typically occurs at the ortho position. mdpi.com Various brominating systems have been developed to enhance regioselectivity, including the use of zeolites to induce high para-selectivity and reagents like tetraalkylammonium tribromides. mdpi.com Photochemical bromination using NBS under UV irradiation also provides a method for regioselective nuclear bromination at ambient temperature without a catalyst. sci-hub.se

| Substrate Type | Brominating Agent | Conditions | Selectivity | Ref |

| Activated Arenes | N-Bromosuccinimide (NBS) | Acetonitrile | Highly para-selective | mdpi.com |

| Aromatic Compounds | Hexamethylenetetramine–bromine | Dichloromethane | Temp-dependent | researchgate.net |

| Electron-rich Arenes | N-Bromosuccinimide (NBS) | aq. Mandelic acid | Highly regioselective | organic-chemistry.org |

| Aromatic Compounds | N-Bromosuccinimide (NBS) | UV irradiation | Regioselective | sci-hub.se |

| Alkoxy Arenes | KBr / Triphosgene | N/A | Excellent para-selectivity | researchgate.net |

Table 3: Reagents and Selectivity in Aromatic Bromination.

Methodologies for Trifluoromethyl Group Introduction on Aromatic Systems

The trifluoromethyl (CF₃) group is a crucial pharmacophore in medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. h1.coresearchgate.net Its introduction onto an aromatic ring is a key step in synthesizing the precursors for molecules like this compound.

Historically, the introduction of a CF₃ group required multi-step sequences starting with a pre-functionalized arene. h1.co However, significant progress has been made in the direct trifluoromethylation of C-H bonds in unactivated arenes. A particularly effective modern strategy involves photoredox catalysis. h1.coresearchgate.netnih.gov This method allows for the mild and operationally simple trifluoromethylation of a broad range of arenes and heteroarenes using a commercial photocatalyst and a common light source. h1.conih.gov

The reaction typically proceeds through a radical-mediated mechanism. A photocatalyst, upon excitation by light, initiates a single-electron transfer process with a trifluoromethyl source, such as triflyl chloride (CF₃SO₂Cl) or Togni's reagent, to generate a trifluoromethyl radical (•CF₃). researchgate.netresearchgate.net This radical then adds to the aromatic ring, and subsequent oxidation and deprotonation yield the trifluoromethylated arene. researchgate.net This approach demonstrates broad functional group tolerance and can provide access to substitution patterns that are challenging to achieve via traditional cross-coupling methods. nih.gov

| CF₃ Source | Catalyst System | Conditions | Substrate Scope | Ref |

| CF₃SO₂Cl | Ru(phen)₃Cl₂ | Visible Light | Arenes, Heteroarenes | researchgate.net |

| CF₃I | [Ir(ppy)₂(dtbbpy)]PF₆ | Blue LEDs | Arenes, Heteroarenes | h1.conih.gov |

| Togni's Reagent | Photoredox Catalyst | Visible Light | Heterocycles | semanticscholar.org |

| CF₃SO₂Na | t-Butyl hydroperoxide | Heat | Electron-rich aromatics | researchgate.net |

Table 4: Modern Methods for Direct Aromatic Trifluoromethylation.

While distinct from the trifluoromethyl group, the trifluoromethoxy (OCF₃) group is another important fluorine-containing substituent that significantly impacts molecular properties. nih.govnih.gov The synthesis of aryl trifluoromethyl ethers has been a persistent challenge, often requiring harsh conditions or toxic reagents like fluorophosgene or SF₄. nih.govbeilstein-journals.org

Recent advancements have provided milder and more general methodologies. Electrophilic trifluoromethoxylating reagents, such as those developed by Umemoto and Togni, have enabled the direct trifluoromethoxylation of phenols and other nucleophiles. researchgate.netmdpi.com For example, Togni's hypervalent iodine reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) can trifluoromethoxylate N-heteroaromatic phenols under catalyst-free conditions. chemrevlett.com Other modern approaches include silver-mediated O-trifluoromethylation of phenols using TMSCF₃ as the CF₃ source and an oxidant, and electrochemical protocols using the Langlois reagent (CF₃SO₂Na). nih.govchemrevlett.com Mechanochemical methods have also been developed for the selective substitution of aromatic amine groups with an OCF₃ functionality. acs.orgresearchgate.net

| Reagent/Method | Substrate | Key Features | Ref |

| Togni's Reagent II | N-Heteroaromatic Phenols | Catalyst/additive-free, scalable | chemrevlett.com |

| Umemoto Reagent | Phenols, Alcohols | Direct electrophilic trifluoromethylation | mdpi.com |

| Silver-mediated (TMSCF₃/Selectfluor®) | Unprotected Phenols | Direct O-trifluoromethylation | nih.gov |

| Electrochemical (CF₃SO₂Na) | Electron-deficient Phenols | Environmentally friendly, mild | chemrevlett.com |

| Mechanochemistry (Pyrylium salt) | Aromatic Amines | Selective NH₂ to OCF₃ substitution | acs.org |

Table 5: Selected Modern Methods for Aryl Trifluoromethoxylation.

Exploration of Halogen-Fluorine Exchange Reactions in Aryl Ether Scaffolds

Halogen-fluorine exchange reactions are a cornerstone in the synthesis of fluorinated aromatic compounds. These reactions, often referred to as Halex processes, typically involve the conversion of an aryl chloride or bromide to an aryl fluoride (B91410) using a fluoride salt. wikipedia.org This methodology is particularly effective for aryl halides activated by electron-withdrawing groups, such as a nitro group. wikipedia.org While direct fluorine exchange on the trifluoromethyl group of an aryl ether scaffold is not typical, the principles of halogen exchange are highly relevant for manipulating other parts of the molecule or in the synthesis of fluorinated precursors.

In the context of aryl ether scaffolds, a Finkelstein-type reaction can be employed to exchange one halogen for another on an alkyl side chain. For instance, a bromoethoxy group can be converted to an iodoethoxy group, which may be a more reactive intermediate for subsequent nucleophilic substitution reactions. nih.gov

Recent advancements have also demonstrated halogen exchange reactions on aliphatic fluorine compounds using organic halides as the halogen source, facilitated by organometallic catalysts. organic-chemistry.orgresearchgate.netnih.gov These methods offer high selectivity for C-F bond activation, leaving other carbon-halogen bonds intact. organic-chemistry.orgresearchgate.netnih.gov For example, treatment of alkyl fluorides with titanocene (B72419) dihalides, a trialkyl aluminum species, and a polyhalomethane can achieve efficient fluorine-chlorine or fluorine-bromine exchange under mild conditions. organic-chemistry.orgnih.gov A fluorine-iodine exchange can even proceed without a titanocene catalyst. organic-chemistry.orgresearchgate.netnih.gov

The table below summarizes key aspects of different halogen exchange methodologies.

| Reaction Type | Typical Substrate | Reagents | Key Features |

| Halex Process | Activated Aryl Chlorides/Bromides | KF, CsF, TBAF | High temperatures; suitable for electron-deficient rings. wikipedia.org |

| Finkelstein Reaction | Alkyl Halides | NaI in acetone | Reversible reaction, driven by precipitation of the less soluble sodium halide. nih.gov |

| Catalytic F/X Exchange | Aliphatic Fluorides | Titanocene dihalides, iBu3Al, Polyhalomethanes | High selectivity for C-F bonds; mild reaction conditions. organic-chemistry.org |

These methodologies provide a versatile toolkit for the fine-tuning of halogenated aryl ether structures, enabling the strategic introduction or modification of halogen atoms to influence the compound's reactivity and properties.

Convergent Synthesis Strategies for Bis-functionalized Aromatic Ethers

For the synthesis of bis-functionalized aromatic ethers, a convergent strategy could involve the preparation of a functionalized phenol and a functionalized alkyl halide, followed by a coupling reaction, such as the Williamson ether synthesis. For instance, 2-(trifluoromethyl)phenol (B147641) could be coupled with 1,2-dibromoethane in a Williamson synthesis to introduce the bromoethoxy side chain.

Modern coupling reactions, often catalyzed by transition metals like copper or palladium, have expanded the scope of convergent syntheses. google.comorganic-chemistry.org The Ullmann condensation, for example, couples an aryl halide with an alcohol, typically using a copper catalyst. union.edu Advances in ligand design have enabled these reactions to proceed under milder conditions and with a broader range of substrates. organic-chemistry.org

The table below outlines a comparison between linear and convergent synthesis strategies for a hypothetical bis-functionalized aromatic ether.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step modification of a single starting material. | Straightforward planning. | Lower overall yield for long sequences; late-stage failures are costly. |

| Convergent | Independent synthesis of key fragments followed by late-stage coupling. rsc.org | Higher overall yield; flexibility for analogue synthesis; easier purification of intermediates. rsc.org | Requires careful planning of fragment synthesis and coupling reactions. |

By employing a convergent approach, the synthesis of complex molecules like this compound can be streamlined, facilitating the efficient production of the target compound and its derivatives.

Considerations of Reaction Efficiency and Scalability in Laboratory Synthesis

The transition of a synthetic route from a laboratory scale to a larger, preparative scale requires careful consideration of reaction efficiency and scalability. Key factors include reaction yield, catalyst loading, reaction time, temperature, and the ease of product purification.

For the synthesis of aryl ethers, palladium-catalyzed and copper-catalyzed coupling reactions are often highly efficient. google.com However, the cost of the catalyst and ligands, as well as the need to remove metal residues from the final product, can be significant considerations for scalability. Research into catalyst optimization aims to reduce catalyst loading while maintaining high yields. rsc.org

The choice of solvent and base is also critical. While reactions may proceed efficiently in solvents like DMF or DMSO on a small scale, their high boiling points can complicate product isolation on a larger scale. wikipedia.org The use of phase-transfer catalysts can sometimes allow reactions to be run in more easily removable solvents.

The table below highlights key parameters to consider for reaction efficiency and scalability.

| Parameter | Laboratory Scale Consideration | Scalability Consideration |

| Yield | Maximizing yield is always a primary goal. | Consistent high yields are crucial for cost-effectiveness. |

| Catalyst | High catalyst loading may be acceptable for initial studies. | Low catalyst loading is preferred to reduce costs and simplify purification. rsc.org |

| Solvent | A wide range of solvents can be used. | Solvents should be low-cost, recyclable, and have favorable properties for workup and purification. |

| Temperature | Extreme temperatures are often manageable. | Reactions should ideally run at or near ambient temperature to reduce energy costs. google.com |

| Purification | Chromatographic purification is common. | Crystallization or distillation are preferred for large-scale purification due to lower cost and higher throughput. |

By addressing these considerations early in the development of a synthetic route, chemists can ensure that the synthesis of compounds like this compound is not only efficient in the laboratory but also viable for larger-scale production.

Mechanistic Studies on Transformations Involving Halogenated Aromatic Ethers

Reaction Mechanism Elucidation for Trifluoromethylation and Trifluoromethoxylation

The introduction of trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups into aromatic systems is of significant interest in medicinal and materials chemistry. rsc.orgwikipedia.org Understanding the mechanisms of these transformations is key to developing more efficient and selective synthetic methods.

Characterization of Radical Intermediates and Pathways (e.g., Single Electron Transfer Mechanisms)

Many trifluoromethylation reactions proceed through radical intermediates. rsc.orgwikipedia.org The generation of the trifluoromethyl radical (•CF3) is a key step. Reagents like trifluoroiodomethane (CF3I) in the presence of a radical initiator such as triethylborane, sodium trifluoromethanesulfinate, and bis(trifluoroacetyl) peroxide are known to produce •CF3 radicals. wikipedia.orgorientjchem.org

Single Electron Transfer (SET) is a common pathway for the formation of these radical intermediates. nih.govresearchgate.netresearchgate.net In copper-mediated trifluoromethylation, for instance, the mechanism can be substrate-dependent. For substrates with a high thermodynamic driving force for electron transfer, the reaction often proceeds via an SET mechanism. nih.govresearchgate.netresearchgate.net This involves an initial electron transfer from the substrate or another species to a copper(III)-CF3 complex, leading to the formation of a radical cation and subsequent CF3 group transfer. nih.govresearchgate.netresearchgate.net In cases where the driving force for SET is lower, a mechanism involving the release of a CF3 radical followed by electrophilic aromatic substitution (SEAr) may be operative. nih.govresearchgate.netresearchgate.net

Photoredox catalysis has also emerged as a powerful tool for generating trifluoromethyl radicals via SET processes. orientjchem.orgacs.org Photoexcited catalysts can engage in SET with a CF3 source, such as Umemoto's or Togni's reagents, to generate the •CF3 radical. orientjchem.orgnih.gov This radical can then add to aromatic systems. The mechanism often involves the generation of an aryl radical intermediate, which can then react with a copper-CF3 species. nih.gov

Analysis of Ionic and Concerted Processes in OCF3-Migration

While radical pathways are common for trifluoromethylation, the related trifluoromethoxylation can involve ionic and concerted processes, particularly in rearrangement reactions. For instance, the intramolecular C–H trifluoromethoxylation of N-(hetero)aryl-N-hydroxylamine derivatives involves an OCF3-migration step. rsc.orgnih.gov

Experimental evidence, including the absence of crossover products in labeling studies, suggests that this OCF3-migration is an intramolecular process. nih.gov The proposed mechanism involves the heterolytic cleavage of the N–OCF3 bond to form a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. rsc.orgnih.gov This is followed by a rapid recombination of the ion pair. rsc.orgnih.gov This process is considered a concerted ion migration. researchgate.net

Computational Modeling for Reaction Pathway Prediction (e.g., DFT Calculations, Transition State Analysis)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms, predicting reaction pathways, and analyzing transition states. montclair.eduresearchgate.netcam.ac.ukresearchgate.net

DFT calculations have been employed to study copper-catalyzed trifluoromethylation of aryl halides. researchgate.net These studies have helped to interpret experimental observations, such as the effect of substrate electronics on reaction rates. For example, computations have shown that electron-poor substrates can have lower activation barriers for the rate-limiting oxidative addition step, leading to faster reactions. researchgate.net

In the case of OCF3-migration, computational studies support the proposed ion pair pathway. rsc.orgnih.gov Calculations have shown that the recombination of the ion pair has a very low energy barrier, indicating a short lifetime for the intermediate, which is consistent with experimental crossover studies. nih.gov Time-dependent DFT (TD-DFT) can also be used to investigate photoinduced reactions. cam.ac.ukresearchgate.net

Mechanistic Insights into Nucleophilic Displacements at the Bromoethoxy Moiety

The bromoethoxy group in 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene is susceptible to nucleophilic substitution reactions. wikipedia.org The carbon atom attached to the bromine is electrophilic due to the electronegativity of the bromine atom, making it a target for nucleophiles. chemguide.co.uk

These reactions typically proceed via an SN2 mechanism. youtube.comlibretexts.org In this mechanism, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon is chiral. The reaction is concerted, meaning the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously. wikipedia.org

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org The nature of the nucleophile, the solvent, and the steric hindrance around the reaction center all play crucial roles in the reaction kinetics.

Ethers can also be cleaved under acidic conditions, typically with strong acids like HBr or HI. libretexts.org The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.org For a primary alkyl group like the ethoxy moiety, this cleavage would also likely follow an SN2 pathway. libretexts.org

Understanding Reactivity Modulations by Halogen and Trifluoromethyl Substituents

The presence of both a halogen (bromine) and a trifluoromethyl group on the benzene (B151609) ring of this compound significantly influences its reactivity.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. d-nb.infonih.gov This deactivates the aromatic ring towards electrophilic aromatic substitution. d-nb.infonih.gov The trifluoromethoxy group (OCF3) also acts as an electron-withdrawing group. d-nb.infonih.gov

Halogens, such as bromine, are also deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect. libretexts.orgwikipedia.orgyoutube.commasterorganicchemistry.com However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. nih.gov The interplay of these electronic effects from both the bromo and trifluoromethyl substituents will dictate the regioselectivity of any electrophilic substitution reactions on the aromatic ring.

In the context of nucleophilic aromatic substitution, the strong electron-withdrawing nature of the trifluoromethyl group would activate the ring towards attack by nucleophiles, particularly at the positions ortho and para to it. rsc.org

Kinetic and Thermodynamic Investigations of Key Reaction Steps

For trifluoromethylation reactions, kinetic studies can help to elucidate the rate-determining step. For example, in copper-mediated reactions, determining the reaction order with respect to the substrate, oxidant, and catalyst can provide insights into the mechanism. researchgate.net

Thermodynamic parameters, such as bond dissociation energies (BDEs), are crucial for understanding radical reactions. ccspublishing.org.cn The ease of formation of the •CF3 radical is related to the BDE of the precursor molecule.

For nucleophilic substitution reactions at the bromoethoxy moiety, kinetic studies can confirm the reaction order and provide evidence for an SN2 mechanism. libretexts.org The activation energy for the reaction can be determined from the temperature dependence of the rate constant, providing a quantitative measure of the reaction barrier. youtube.comacs.org

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | 245.11 |

| 1-Bromo-2-(trifluoromethyl)benzene | C7H4BrF3 | 225.01 |

Reactivity and Derivatization of Bromoethoxy Trifluoromethylated Benzenes

Exploration of the Bromoethoxy Group as a Synthetic Handle

The bromoethoxy group serves as a versatile anchor for introducing a variety of functional groups through several key reaction types.

The primary reactivity of the bromoethoxy group is centered on the electrophilic carbon atom attached to the bromine, making it susceptible to attack by nucleophiles.

SN2 Reactions: The aliphatic nature of the bromoethoxy chain allows for classical bimolecular nucleophilic substitution (SN2) reactions. wikipedia.org In this concerted mechanism, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single step. wikipedia.orgmasterorganicchemistry.com This pathway is favored for reactions at the sp³-hybridized carbon of the ethyl group. wikipedia.org For instance, reaction with strong nucleophiles can proceed via this mechanism. wikipedia.org The rate of SN2 reactions is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

SNAr Reactions: While the primary site for nucleophilic attack is the aliphatic chain, the aromatic ring itself can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. wikipedia.orgbyjus.com For an SNAr reaction to occur on the benzene (B151609) ring, the ring must be activated by strong electron-withdrawing groups, and a good leaving group must be present. wikipedia.orgbyjus.com The trifluoromethyl group, being a powerful electron-withdrawing substituent, deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the ortho and para positions relative to it. mdpi.comnih.gov In the case of "1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene," the trifluoromethyl group would activate the ring, but the bromoethoxy group itself is not a typical leaving group in SNAr reactions. However, derivatization of the aromatic ring could introduce a suitable leaving group, making subsequent SNAr reactions possible. The mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

Table 1: Comparison of SN2 and SNAr Reactions

| Feature | SN2 Reaction | SNAr Reaction |

| Substrate | Aliphatic carbon with a good leaving group | Aromatic ring with a good leaving group and electron-withdrawing groups |

| Mechanism | Concerted, one-step process | Two-step (addition-elimination) process |

| Intermediate | Pentacoordinate transition state | Meisenheimer complex (resonance-stabilized carbanion) |

| Stereochemistry | Inversion of configuration at a chiral center | Not applicable in the same sense |

| Rate Law | Second order: rate = k[substrate][nucleophile] | Typically second order: rate = k[substrate][nucleophile] |

The bromoethoxy group can also undergo elimination reactions, typically in the presence of a strong, non-nucleophilic base, to form an olefin. The two primary mechanisms for elimination are E1 and E2. lumenlearning.com

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the carbon adjacent to the one bearing the bromine, simultaneously leading to the formation of a double bond and the expulsion of the bromide ion. lumenlearning.comlibretexts.org This pathway is favored by strong bases. lumenlearning.com

The E1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, followed by deprotonation by a weak base to form the double bond. lumenlearning.comamazonaws.com

In the case of "this compound," treatment with a strong base like potassium tert-butoxide could favor an E2 elimination to yield 1-(vinyloxy)-2-(trifluoromethyl)benzene. The competition between substitution (SN2) and elimination (E2) is a common consideration in the reactions of alkyl halides and can be influenced by the nature of the base, solvent, and temperature. libretexts.orgkhanacademy.org Bulky bases tend to favor elimination over substitution. libretexts.org

The bifunctional nature of "this compound" makes it a valuable precursor for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. These reactions can be designed to form rings of various sizes, depending on the reaction conditions and the nature of the nucleophilic and electrophilic centers involved.

For example, if a nucleophilic group is introduced onto the benzene ring, an intramolecular SN2 reaction can occur where the nucleophile attacks the electrophilic carbon of the bromoethoxy chain, displacing the bromide and forming a new ring. The success of such cyclizations often depends on the length of the tether connecting the nucleophile and the electrophile, which influences the stability of the resulting ring.

Furthermore, radical-mediated cyclizations are also a possibility. Visible-light-induced radical cascade trifluoromethylation/cyclization reactions have been developed to synthesize trifluoromethylated polycyclic aza-heterocycles. mdpi.com This suggests that under appropriate conditions, the bromoethoxy group could participate in similar radical cyclization pathways.

Functionalization Strategies Involving the Trifluoromethyl Group

The trifluoromethyl group significantly influences the reactivity of the aromatic ring and can also be a site for chemical modification.

While the C-F bond is one of the strongest in organic chemistry, recent advances have made the selective functionalization of the trifluoromethyl group possible. rsc.org These transformations often involve the activation of a C-F bond to form new C-C or C-heteroatom bonds.

One approach involves the reductive activation of the C-F bonds. scispace.com This can lead to the formation of difluoro- and monofluoro- intermediates, which can then be trapped by electrophiles. scispace.com Another strategy is the protolytic defluorination of trifluoromethyl-substituted arenes in the presence of superacids, which can generate reactive electrophilic species. nih.gov These intermediates can then undergo reactions such as Friedel-Crafts-type alkylations. nih.gov

Although direct C-H functionalization typically targets the aromatic ring, methods for the functionalization of C-H bonds adjacent to electron-withdrawing groups are also being developed. emory.edu

The trifluoromethyl group is a powerful deactivating, meta-directing group in electrophilic aromatic substitution (EAS). youtube.com Its strong electron-withdrawing nature reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. mdpi.comyoutube.com Any electrophilic substitution that does occur will be directed to the meta position relative to the trifluoromethyl group to avoid placing a positive charge adjacent to the electron-withdrawing group in the arenium ion intermediate. youtube.com

Conversely, as mentioned in section 4.1.1, the trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org It stabilizes the negative charge of the Meisenheimer intermediate through its inductive effect, facilitating the attack of nucleophiles. youtube.com This effect is most pronounced when the trifluoromethyl group is ortho or para to the leaving group.

Table 2: Influence of the Trifluoromethyl Group on Aromatic Substitution

| Reaction Type | Effect of Trifluoromethyl Group | Position of Substitution |

| Electrophilic Aromatic Substitution (EAS) | Deactivating | Meta |

| Nucleophilic Aromatic Substitution (SNAr) | Activating | Ortho, Para |

Cross-Coupling Chemistry for Aryl-Halogen and Aryl-Oxygen Bonds

The derivatization of bromoethoxy-trifluoromethylated benzenes, specifically this compound, can be strategically achieved through modern cross-coupling chemistry. This compound possesses two key sites for potential cross-coupling reactions: the C(sp²)-O bond of the ether and, if applicable in modified substrates, an aryl-halogen bond. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the benzene ring, thereby affecting the reactivity of these sites.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig)

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mt.com For a molecule like this compound, these reactions would primarily target an aryl-halogen bond if one were present on the ring. The existing bromoethoxy group, however, presents its own reactive handle at the alkyl-bromine bond.

The Suzuki-Miyaura coupling facilitates the formation of C-C bonds between an organoboron compound and an organohalide. mt.comyonedalabs.comlibretexts.org In a hypothetical scenario where this compound were to undergo a Suzuki-Miyaura reaction (assuming an additional aryl halide functionality), the trifluoromethyl group would exert steric and electronic effects, influencing which halogen is more readily displaced. researchgate.net

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org While typically targeting aryl or vinyl halides, Heck-type reactions have been developed for alkyl bromides, particularly those activated by electron-withdrawing groups. beilstein-journals.orgbeilstein-journals.org The bromoethoxy moiety in this compound could potentially undergo such a reaction. A plausible mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. beilstein-journals.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org This reaction is instrumental in synthesizing aryl amines. For a substrate like this compound with an additional aryl halide, the reaction's efficiency would be influenced by the choice of palladium catalyst, ligand, and base. nih.gov The general mechanism proceeds through oxidative addition, amine coordination and deprotonation, and finally reductive elimination to yield the aryl amine product. libretexts.org

Below is an illustrative data table summarizing the expected outcomes for these palladium-catalyzed reactions on a hypothetical related substrate, 4-bromo-1-(2-bromoethoxy)-2-(trifluoromethyl)benzene, to demonstrate the potential of these methods.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Phenyl-1-(2-bromoethoxy)-2-(trifluoromethyl)benzene |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 4-(2-Phenylethenyl)-1-(2-bromoethoxy)-2-(trifluoromethyl)benzene |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-(4-(2-Bromoethoxy)-3-(trifluoromethyl)phenyl)aniline |

Alternative Metal-Catalyzed Coupling Methodologies

Beyond palladium, other transition metals are effective catalysts for cross-coupling reactions, offering complementary reactivity. acsgcipr.org Nickel and copper are notable alternatives.

Nickel-catalyzed cross-coupling reactions often mirror their palladium counterparts but can offer advantages in terms of cost and reactivity, particularly for less reactive chlorides. Nickel catalysts can be effective in Suzuki-Miyaura and Buchwald-Hartwig type transformations.

Copper-catalyzed reactions , such as the Ullmann condensation, are historically significant for forming C-O and C-N bonds. Modern variations of the Ullmann reaction employ ligands to facilitate the coupling at lower temperatures. These methods could be particularly relevant for reactions involving the aryl-oxygen bond, should that be the target of derivatization.

The following table provides a hypothetical overview of potential reactions using alternative metal catalysts on 4-bromo-1-(2-bromoethoxy)-2-(trifluoromethyl)benzene.

| Reaction Type | Metal Catalyst | Coupling Partner | Ligand | Base | Potential Product |

| Suzuki-Miyaura-type | NiCl₂(dppp) | Phenylboronic acid | dppp | K₃PO₄ | 4-Phenyl-1-(2-bromoethoxy)-2-(trifluoromethyl)benzene |

| Buchwald-Hartwig-type | Ni(cod)₂ | Aniline | dppf | K₃PO₄ | N-(4-(2-Bromoethoxy)-3-(trifluoromethyl)phenyl)aniline |

| Ullmann-type C-N Coupling | CuI | Imidazole | 1,10-Phenanthroline | K₂CO₃ | 4-(1H-Imidazol-1-yl)-1-(2-bromoethoxy)-2-(trifluoromethyl)benzene |

This table is for illustrative purposes, demonstrating the potential application of alternative metal catalysts based on established methodologies.

Regiochemical Control in Derivatization

When a bromoethoxy-trifluoromethylated benzene substrate has multiple potential reaction sites, achieving regiochemical control is paramount. In the case of a dihalogenated derivative, for instance, the electronic and steric influence of the trifluoromethyl and bromoethoxy groups will direct the outcome of the cross-coupling reaction.

The trifluoromethyl group is a strong electron-withdrawing group and exerts a significant steric presence. In Suzuki-Miyaura reactions of dihalogenated trifluoromethyl-benzene derivatives, coupling often occurs preferentially at the position that is less sterically hindered and electronically activated by the CF₃ group. researchgate.net For example, in a molecule with halogens at the 4- and 6-positions relative to the trifluoromethyl group, the 4-position is generally more reactive due to reduced steric hindrance. researchgate.net

The bromoethoxy group, being an ortho-, para-director, can also influence the electronic environment of the aromatic ring, although its electronic effect is less pronounced than that of the trifluoromethyl group. The interplay between the steric bulk of both the substituents and the incoming coupling partner, as well as the electronic activation/deactivation of different positions on the ring, will ultimately determine the regioselectivity of the derivatization. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to favor one regioisomer over another.

Advanced Spectroscopic and Computational Characterization for Research Purposes

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy

Specific high-resolution ¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene, have not been reported in the reviewed literature. Such data would be essential for confirming the molecular structure by identifying the distinct hydrogen and carbon environments within the molecule, including the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH₂) protons of the bromoethoxy group, and the carbons of the trifluoromethyl (-CF₃) group, the aromatic ring, and the ethoxy chain.

Utilization of Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Published mass spectrometry data for this compound, which would confirm its molecular weight (269.06 g/mol ) and provide insight into its fragmentation patterns under ionization, is not available. A detailed analysis would involve identifying the molecular ion peak (M⁺) and characteristic fragment ions. Key fragmentation pathways would likely involve the cleavage of the C-Br bond and the ether linkage, as well as the loss of the trifluoromethyl group, providing valuable information for structural elucidation.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures

Experimental Infrared (IR) and Raman spectra for this compound are not present in the surveyed scientific databases. These analytical techniques are crucial for identifying the vibrational modes of the functional groups within the molecule. Characteristic absorption or scattering bands would be expected for the C-H stretching and bending of the aromatic ring, C-O-C stretching of the ether, C-F stretching of the trifluoromethyl group, and C-Br stretching of the bromoalkane portion of the molecule.

X-ray Diffraction Studies for Solid-State Structural Elucidation

There are no published single-crystal X-ray diffraction studies for this compound. This technique, when applicable to a crystalline solid form of the compound, provides definitive information about the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. A patent document that describes the synthesis of this compound provides an X-ray crystal structure for a different, unrelated molecule. researchgate.net

Computational Chemistry for Predictive Spectroscopy and Electronic Structure Analysis

No specific computational chemistry studies, such as those using Density Functional Theory (DFT), have been published for this compound. Such theoretical calculations are powerful tools for predicting spectroscopic properties (NMR, IR, Raman) to complement experimental data. Furthermore, computational analysis could provide insights into the electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity and electronic properties.

Research Applications and Functional Materials Design

Role as Precursors in the Synthesis of Pharmacologically Relevant Scaffolds

The structural motifs within 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene are of significant interest in medicinal chemistry. The trifluoromethyl group, in particular, is a key functional group used to enhance the therapeutic potential of drug candidates.

The incorporation of fluorine atoms or fluorine-containing groups like trifluoromethyl (CF3) is a widely adopted strategy in modern drug discovery to fine-tune the properties of bioactive molecules. researchgate.net The CF3 group is a bioisostere of a methyl group but possesses significantly different electronic properties. Its high electronegativity and stability can profoundly influence a drug's profile. researchgate.net

Introducing a trifluoromethyl group can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with biological targets. nih.gov This modification is crucial for optimizing the pharmacokinetic behavior of a drug. Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. researchgate.netnih.gov This increased metabolic stability can lead to a longer biological half-life and improved bioavailability of a drug candidate. nih.gov

As a synthetic precursor, this compound provides a direct route to introduce the trifluoromethyl-substituted phenyl ring into larger, more complex molecular scaffolds, thereby imparting these desirable physicochemical characteristics to new therapeutic agents. researchgate.netnih.gov

| Property | Influence of Trifluoromethyl (CF3) Group |

| Lipophilicity | Generally increases, potentially enhancing membrane permeability. nih.gov |

| Metabolic Stability | Increases due to the high strength of the C-F bond, resisting enzymatic breakdown. researchgate.netnih.gov |

| Binding Affinity | Can alter electronic interactions with target receptors, potentially improving binding. nih.gov |

| Bioavailability | Often improved as a combined result of enhanced lipophilicity and metabolic stability. nih.gov |

The benzimidazole (B57391) core is a prominent heterocyclic scaffold found in a wide range of pharmacologically active compounds, including agents with antimicrobial, anticancer, and antiparasitic properties. nih.govjocpr.com Notably, 2-(trifluoromethyl)benzimidazole (B189241) derivatives have shown significant potential as antiprotozoal agents. researchgate.netresearchgate.net

This compound serves as a key intermediate for the synthesis of these valuable benzimidazole structures. The general synthetic strategy involves the reaction of an o-phenylenediamine (B120857) with a trifluoromethyl-containing reactant. The trifluoromethylphenyl portion of this compound forms a core part of the final benzimidazole product, while the bromoethoxy group provides a reactive handle that can be used for cyclization or further functionalization, enabling the creation of a diverse library of derivatives for biological screening. researchgate.netresearchgate.net Studies on related compounds have demonstrated activity against parasites such as Giardia lamblia and Trichinella spiralis. researchgate.net

Building Blocks for Agrochemical Research and Development

The development of effective and stable pesticides is crucial for modern agriculture. Fluorinated organic compounds are of significant interest in this sector due to their enhanced biological activity and stability. The trifluoromethyl group, in particular, is a common feature in many modern agrochemicals. chemimpex.com The same properties that make the CF3 group valuable in pharmaceuticals—such as increased stability and altered lipophilicity—are also advantageous for creating potent and persistent herbicides, fungicides, and insecticides. chemimpex.com

Furthermore, the benzimidazole scaffold, which can be synthesized from precursors like this compound, is the basis for a class of fungicides. researchgate.net Therefore, this compound represents a valuable building block for the synthesis of new agrochemical candidates that combine the benefits of a trifluoromethyl group with the proven bioactivity of other chemical scaffolds. researchgate.netchemimpex.com

Integration into Materials Science for Novel Polymer and Advanced Material Synthesis

In materials science, the demand for high-performance polymers with enhanced thermal and chemical stability is continuous. The incorporation of fluorine can significantly improve these properties. chemimpex.com The trifluoromethyl group is known to impart greater stability to materials, making them suitable for use in demanding environments, such as in electronics and specialized coatings. chemimpex.com

This compound is a functionalized monomer that can be integrated into advanced materials. The bromoethoxy group provides a reactive site for polymerization reactions, allowing the trifluoromethylphenyl unit to be incorporated into a polymer backbone or attached as a side chain. The resulting fluorinated polymers are expected to exhibit enhanced durability, chemical resistance, and specific thermal properties, making them candidates for a variety of advanced applications. chemimpex.com

Exploration as Molecular Probes in Chemical Biology Research

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. ucsd.eduescholarship.org These small molecules are designed to interact with specific biological targets and report on their presence or activity, often through fluorescence or other detectable signals. ucsd.edu

While this compound is not itself a fluorophore, it possesses features that make it a valuable fragment for constructing molecular probes. The trifluoromethyl group can serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to study molecular interactions and environments without the background noise present in traditional proton NMR. drugtargetreview.com The bromoethoxy group acts as a versatile linker, allowing the trifluoromethylphenyl moiety to be covalently attached to other molecules, such as proteins, nucleic acids, or fluorescent dyes, to probe biological systems. drugtargetreview.com The development of such probes is critical for elucidating protein function and for the discovery of new drug targets. escholarship.org

Synthetic Strategies towards Supramolecular Systems (e.g., Pillar[n]arenes)

Supramolecular chemistry involves the design of large, ordered molecular assemblies through non-covalent interactions. Pillar[n]arenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture that have attracted significant interest for their applications in host-guest chemistry, sensing, and materials science. acs.orgresearchgate.net

The standard synthesis of pillar[n]arenes involves the acid-catalyzed condensation of 1,4-dialkoxybenzene derivatives. acs.orgrsc.org While this compound is not a direct precursor in this standard reaction due to its 1,2-substitution pattern, it is a valuable building block for creating functionalized or asymmetric pillar[n]arenes. ugent.be For instance, it can be used to synthesize an asymmetrically modified dialkoxybenzene monomer, which can then be used in co-cyclization reactions to produce rim-differentiated pillar[n]arenes with specific functionalities on one side of the macrocycle. ugent.be Alternatively, the reactive bromoethoxy group can be used to functionalize a pre-formed pillar[n]arene, allowing for the attachment of the trifluoromethylphenyl group to the exterior of the host molecule. These strategies enable the fine-tuning of the electronic properties and guest-binding capabilities of the resulting supramolecular system.

| Application Area | Role of this compound | Key Structural Features Utilized |

| Pharmacology | Precursor for bioactive scaffolds (e.g., Benzimidazoles). | Trifluoromethyl group, Bromoethoxy linker. |

| Agrochemicals | Building block for stable and potent pesticides. | Trifluoromethyl group. |

| Materials Science | Monomer for high-performance fluorinated polymers. | Trifluoromethyl group, Bromoethoxy reactive site. |

| Chemical Biology | Fragment for constructing ¹⁹F NMR molecular probes. | Trifluoromethyl group (NMR label), Bromoethoxy linker. |

| Supramolecular Chemistry | Reagent for synthesizing modified pillar[n]arene systems. | Bromoethoxy reactive site, overall molecular structure. |

Emerging Trends and Future Research Directions

Innovations in Sustainable Synthesis and Green Chemistry Protocols

The synthesis of aryl ethers, including 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene, traditionally relies on the Williamson ether synthesis, which often involves polar aprotic solvents and stoichiometric amounts of base, leading to significant waste. Emerging trends focus on aligning such syntheses with the principles of green chemistry, emphasizing waste reduction, the use of safer solvents, and improved energy efficiency. rsc.org

Table 1: Comparison of O-Alkylation Protocols: Green vs. Traditional Approaches

| Feature | Traditional Protocol (e.g., Williamson Ether Synthesis) | Green Chemistry Protocol |

| Alkylating Agent | Alkyl Halides (e.g., 1,2-dibromoethane) | Dialkyl Carbonates, Alcohols researchgate.netrsc.org |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Water, Deep Eutectic Solvents, or Solvent-Free researchgate.net |

| Catalyst | Stoichiometric strong base (e.g., NaH) | Catalytic amounts of recyclable acids, bases, or phase-transfer catalysts rsc.orgresearchgate.net |

| Byproducts | Salt waste (e.g., NaBr) | Water, Alcohols rsc.org |

| Energy Profile | Often requires elevated temperatures | Can be performed at room temperature or with alternative energy sources (e.g., light irradiation) researchgate.net |

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is central to improving the synthesis of complex molecules like this compound. Research is focused on developing catalysts that offer higher selectivity and efficiency for the key bond-forming reactions. For the O-alkylation step, advancements include the use of heteropolyacids and layered double oxides, which can facilitate the reaction under mild conditions, sometimes even promoted by light irradiation. researchgate.netrsc.org These solid catalysts simplify product purification and allow for catalyst recycling, aligning with green chemistry principles. rsc.org

Furthermore, the trifluoromethyl group is a critical pharmacophore, and its introduction into aromatic rings is a major area of catalyst development. hovione.com While the target compound is synthesized from an already trifluoromethylated precursor, related research focuses on novel catalytic methods for direct trifluoromethylation and trifluoromethoxylation of aromatic C-H bonds. mdpi.comnih.govresearchgate.net Technologies like visible-light photoredox catalysis are enabling these transformations under exceptionally mild conditions, expanding the scope of accessible trifluoromethylated building blocks. mdpi.comacs.org

Table 2: Examples of Advanced Catalyst Systems for Relevant Transformations

| Transformation | Catalyst System | Key Advantages |

| O-Alkylation of Phenols | Layered Double Oxides (LDOs) | Heterogeneous, reusable, can be light-assisted, base additive may not be required. researchgate.net |

| O-Alkylation of Phenols | Brønsted or Lewis Acids | Can use alcohols as alkylating agents, with water as the only byproduct. rsc.org |

| O-Alkylation of Oximes | Heteropolyacids (e.g., H₃PW₁₂O₄₀·xH₂O) | High efficiency in green solvents, broad substrate scope. rsc.org |

| Aryl C-H Trifluoromethoxylation | Ru(bpy)₃²⁺ or other photoredox catalysts | Proceeds under mild conditions with visible light, high functional group tolerance. mdpi.comnih.gov |

Flow Chemistry and Automated Synthesis for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages in safety, efficiency, and scalability. nih.gov For the synthesis of compounds like this compound, which involves potentially hazardous reagents and intermediates, flow processing can mitigate risks by minimizing the volume of reactive material at any given time. researchgate.net The superior heat and mass transfer in microreactors allows for precise control over reaction conditions, often leading to higher yields and purities. acs.org

This technology is particularly well-suited for multistep syntheses, where different reactors and purification modules can be connected in sequence. thieme-connect.de Automated flow systems can rapidly screen and optimize reaction conditions, accelerating process development. acs.org The generation of unstable intermediates, such as diazo compounds for subsequent cross-coupling, has been successfully demonstrated in flow, showcasing the potential for complex transformations. researchgate.net Applying flow chemistry to bromination reactions or the synthesis of trifluoromethylated heterocycles has already proven to be a safe and sustainable alternative to batch processing. acs.orgmdpi.com

Table 3: Comparison of Flow Chemistry and Batch Processing for Aromatic Functionalization

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes and excellent heat dissipation. researchgate.net |

| Scalability | Challenging; often requires re-optimization. | Simpler to scale up by running the system for longer or "numbering-up" reactors. |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. acs.org |

| Efficiency & Yield | Can be lower due to side reactions or decomposition. | Often higher yields and selectivity due to superior control. nih.gov |

| Automation | Difficult to fully automate. | Readily integrated into automated platforms for optimization and production. acs.orgnih.gov |

Theoretical Chemistry Advancements for Predictive Design

Theoretical and computational chemistry are becoming indispensable tools for predicting molecular properties and reactivity, guiding experimental design and saving significant resources. Using methods based on density functional theory (DFT), it is possible to model the electronic structure of this compound and predict its behavior in chemical reactions. researchgate.netnih.gov

Key applications include the calculation of reactivity indices, which can predict whether a reaction is likely to be polar or non-polar and identify the most probable sites for electrophilic or nucleophilic attack. researchgate.net For instance, theoretical analysis can elucidate the electrophilicity and nucleophilicity of radicals that could be formed from the compound, such as a bromo-centered radical or a radical on the aromatic ring. researchgate.net Thermochemical parameters like bond dissociation enthalpy (BDE) and ionization potential (IP) can be computed to predict the ease of radical formation and the compound's potential as an antioxidant or its behavior in single-electron transfer (SET) processes. nih.gov Such predictive power allows chemists to design more effective synthetic routes and anticipate the outcomes of novel reactions.

Table 4: Key Theoretical Parameters and Their Predictive Applications

| Theoretical Parameter | Description | Application for Predictive Design |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Predicts chemical reactivity and the wavelength of light absorption. A smaller gap suggests higher reactivity. researchgate.net |

| Bond Dissociation Enthalpy (BDE) | Energy required to break a specific bond homolytically. | Predicts the most likely site for radical formation (e.g., C-Br vs. C-H bonds). nih.gov |

| Ionization Potential (IP) | Energy required to remove an electron from a molecule. | Assesses the molecule's susceptibility to oxidation and participation in SET processes. nih.gov |

| Reactivity Indices (e.g., Electrophilicity, Nucleophilicity) | DFT-derived parameters that quantify a molecule's tendency to act as an electrophile or nucleophile. | Predicts the regioselectivity and feasibility of polar reactions. researchgate.netresearchgate.net |

Exploration of Unconventional Reactivity Modes

Future research will likely move beyond traditional functional group transformations to explore unconventional reactivity modes of this compound. The presence of both an aryl bromide and a trifluoromethyl group makes it an interesting substrate for modern synthetic methods, particularly those involving radical intermediates.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling a wide range of transformations that are difficult to achieve with classical methods. mdpi.comnih.govacs.org The bromoethoxy group could potentially be a precursor for radical generation or participate in atom transfer radical addition reactions. Similarly, the trifluoromethylated aromatic ring is a substrate for radical C-H functionalization or photocatalytic reactions that can activate strong C-F bonds. rsc.orgnih.gov Research into photoenzymatic reactions is also a burgeoning field, where enzymes are used to control the regioselectivity of radical additions to arenes, a level of control that is challenging for small molecule catalysts. nih.gov These cutting-edge techniques could unlock new synthetic pathways to functionalize this compound and create novel molecular architectures.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene?

The synthesis typically involves bromination of a precursor compound. For example, bromination of 1-ethoxy-2-(trifluoromethyl)benzene using bromine (Br₂) in the presence of iron (Fe) or aluminum bromide (AlBr₃) as a catalyst under controlled conditions (e.g., 0–25°C, inert atmosphere) . Alternatively, nucleophilic substitution of a hydroxyl or tosyl group with bromine in a polar solvent (e.g., DMF or THF) may be employed. Reaction optimization should focus on regioselectivity and minimizing side products like di-brominated derivatives .

Q. How is the compound characterized using spectroscopic methods?

- NMR : ¹H NMR reveals the bromoethoxy group (δ ~3.8–4.5 ppm for -OCH₂CH₂Br) and trifluoromethyl group (δ ~7.0–7.5 ppm for aromatic protons adjacent to -CF₃). ¹⁹F NMR shows a singlet for -CF₃ at δ ~-60 ppm.

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ and isotopic pattern due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR : Peaks at ~1100–1250 cm⁻¹ (C-F stretching) and ~650 cm⁻¹ (C-Br stretching) are diagnostic .

Q. What are typical nucleophilic substitution reactions involving the bromoethoxy group?

The bromoethoxy group undergoes nucleophilic substitution (SN₂) with nucleophiles like amines, thiols, or alkoxides. For instance:

- Amine substitution : React with methylamine in THF at 60–80°C to yield 1-(2-(methylamino)ethoxy)-2-(trifluoromethyl)benzene, a precursor for drug candidates .

- Thiol substitution : Use sodium hydrosulfide (NaSH) in ethanol to form thioether derivatives, useful in polymer chemistry .

Polar aprotic solvents (e.g., DMSO) and phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhance reaction rates .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound?

The electron-withdrawing trifluoromethyl (-CF₃) group deactivates the benzene ring, directing electrophilic attacks to the para position relative to itself. However, the bromoethoxy group (-OCH₂CH₂Br) acts as a weak electron donor via resonance, creating competing regioselectivity. Computational studies (DFT calculations) show that the -CF₃ group lowers the HOMO energy, making the compound less reactive toward electrophiles but more prone to nucleophilic substitution at the bromine site .

Q. What computational methods are used to study its reaction mechanisms?

- DFT Calculations : Used to model transition states and activation energies for SN₂ reactions. Basis sets like B3LYP/6-311+G(d,p) predict regioselectivity in substitution reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF .

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ constants) with reaction rates for derivative synthesis .

Q. How is it utilized as an intermediate in pharmaceutical synthesis?

This compound serves as a key intermediate in drug development:

- Anticancer Agents : The bromoethoxy group is replaced with amine-containing moieties to create kinase inhibitors. For example, in EP 4,374,877 A2, similar structures are used to synthesize spirocyclic compounds targeting tyrosine kinases .

- Antimicrobials : Derivatives with thioether or sulfonamide groups exhibit activity against Gram-positive bacteria (e.g., S. aureus), as shown in MIC assays .

Reaction scalability is achieved via continuous-flow reactors, ensuring high purity (>99%) for preclinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.